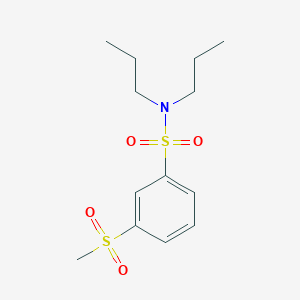![molecular formula C27H24N2O3 B5458479 3,3-Dimethyl-5-[(1E)-2-(2-nitrophenyl)ethenyl]-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-1-one](/img/structure/B5458479.png)
3,3-Dimethyl-5-[(1E)-2-(2-nitrophenyl)ethenyl]-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-5-[(1E)-2-(2-nitrophenyl)ethenyl]-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-1-one is a complex organic compound with a unique structure that includes a benzo[A]phenanthridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-5-[(1E)-2-(2-nitrophenyl)ethenyl]-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-1-one typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the benzo[A]phenanthridinone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the nitrophenyl group: This step often involves a nitration reaction, where a nitro group is introduced to the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-5-[(1E)-2-(2-nitrophenyl)ethenyl]-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-1-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group would yield nitro derivatives, while reduction would yield amine derivatives.
Scientific Research Applications
3,3-Dimethyl-5-[(1E)-2-(2-nitrophenyl)ethenyl]-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-1-one has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-5-[(1E)-2-(2-nitrophenyl)ethenyl]-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-1-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the benzo[A]phenanthridinone core can interact with biological macromolecules such as proteins and DNA. These interactions can lead to various biological effects, including inhibition of enzyme activity and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-5-[(1E)-2-(2-aminophenyl)ethenyl]-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-1-one: Similar structure but with an amino group instead of a nitro group.
3,3-Dimethyl-5-[(1E)-2-(2-hydroxyphenyl)ethenyl]-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-1-one: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
The uniqueness of 3,3-Dimethyl-5-[(1E)-2-(2-nitrophenyl)ethenyl]-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl group, in particular, allows for unique redox behavior and potential biological activity.
Properties
IUPAC Name |
3,3-dimethyl-5-[(E)-2-(2-nitrophenyl)ethenyl]-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3/c1-27(2)15-20-21(13-12-18-8-4-6-10-23(18)29(31)32)28-22-14-11-17-7-3-5-9-19(17)25(22)26(20)24(30)16-27/h3-14,21,28H,15-16H2,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGRCVQNNUUTOS-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3=C(C=CC4=CC=CC=C43)NC2C=CC5=CC=CC=C5[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C(C(=O)C1)C3=C(C=CC4=CC=CC=C43)NC2/C=C/C5=CC=CC=C5[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(4-Chlorophenyl)-5-(3-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B5458402.png)
![2-[[(E)-2-[(2-methoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]ethyl acetate](/img/structure/B5458410.png)
![methyl 4-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-methoxybenzoate](/img/structure/B5458415.png)
![1-[3-(1H-imidazol-2-yl)benzoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5458422.png)

![3-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-1,6-dimethylpyridin-2(1H)-one](/img/structure/B5458430.png)
![1-methyl-1'-[2-(1H-pyrazol-1-yl)benzyl]-1H,1'H-2,2'-biimidazole](/img/structure/B5458441.png)
![methyl 2-[(3-acetyl-1-benzofuran-5-yl)oxy]acetate](/img/structure/B5458443.png)
![N-[(2-ethoxy-1-naphthyl)methyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5458448.png)
![(3S*,4S*)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperidine-3,4-diol](/img/structure/B5458461.png)

![1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5458485.png)
![N-[(1-methyl-4-phenyl-4-piperidinyl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5458498.png)
![methyl 2-[(5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5458516.png)
